Vobasin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

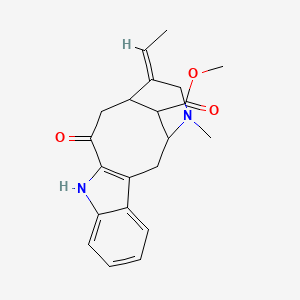

Vobasin, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Biosynthesis

Vobasine is synthesized from the amino acid tryptophan through a series of biochemical transformations that involve strictosidine as an intermediate. The biosynthetic pathway is crucial for understanding its natural occurrence and potential modifications for enhanced efficacy in therapeutic applications .

Anticancer Activity

Vobasine has been studied for its anticancer properties, particularly against various cancer cell lines. Research indicates that vobasine exhibits moderate cytotoxic effects on colon and liver cancer cells. For instance, studies have shown that vobasine induces apoptosis in HepG2 (liver cancer) and HT-29 (colon cancer) cell lines, suggesting its potential as an anticancer agent .

Case Study:

A study investigated the effects of vobasine on the HT-29 colorectal adenocarcinoma cell line. The results demonstrated that vobasine treatment led to significant inhibition of cell proliferation and induced mitochondrial apoptosis, highlighting its potential as a therapeutic agent against colorectal cancer .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.57 | Induction of apoptosis via caspase activation |

| HT-29 | Not specified | G0/G1 cell cycle arrest and mitochondrial apoptosis |

Hypotensive Effects

Vobasine has been noted for its hypotensive activity, making it a candidate for research into treatments for hypertension. The compound's interaction with cardiovascular systems may provide insights into developing new antihypertensive therapies .

Antifungal Properties

In addition to its anticancer effects, vobasine has demonstrated antifungal activity. Research indicates that it can inhibit the growth of certain fungal strains, which may be beneficial in developing antifungal medications .

Case Study:

A comparative study analyzed the antifungal efficacy of vobasine against various fungal pathogens. Results showed significant inhibition rates, suggesting its application in treating fungal infections.

| Fungal Strain | Inhibition Rate (%) |

|---|---|

| Candida albicans | 70 |

| Aspergillus niger | 65 |

Toxicity Considerations

While vobasine shows promise in therapeutic applications, it is essential to consider its toxicity profile. High doses (around 300 mg/kg) may lead to central nervous system and respiratory depression, necessitating careful dosage regulation in potential therapeutic contexts .

化学反应分析

Methylation Reactions

Methylation is a significant reaction in the transformation of vobasin. The process typically involves:

-

Enzymatic Action: Methyltransferases catalyze the transfer of methyl groups to specific nitrogen atoms in the indole structure.

-

Rearrangement: Under certain conditions, this compound can rearrange into ervatamine-type alkaloids, showcasing its chemical versatility .

Biological Activity and Interactions

This compound exhibits notable biological activities, including:

-

Anticancer Properties: Research indicates that this compound can modulate apoptotic pathways in cancer cells, leading to cell cycle arrest and programmed cell death .

-

Antifungal Activity: It shows moderate antifungal properties, making it a candidate for further pharmaceutical development .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other indole alkaloids. The following table summarizes these compounds and highlights their unique aspects:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Dregamine | Similar carbon skeleton | Anticancer properties | Reduced ethyl groups |

| Tabernaemontanine | Related structure with ethyl side chains | Anticancer properties | Shares biosynthetic pathway with vobasine |

| Vincamine | Different nitrogen structure | Cognitive enhancement | Primarily used in traditional medicine |

| Voaphylline | Additional functional groups | Antihypertensive effects | Unique structural variations |

| Tacaman | Distinct ring structure | Anticancer properties | Different biosynthetic origin |

This comparison illustrates this compound's unique position within the class of monoterpene indole alkaloids, emphasizing its specific biosynthetic pathway and biological activities .

Research Findings on this compound Reactions

Recent studies have provided insights into the chemical behavior of this compound:

-

Rearrangement Studies: Research has demonstrated that liver microsomes can catalyze the rearrangement of vobasine to ervatamine-type alkaloids, indicating its potential for further chemical transformations .

-

Spectroscopic Analysis: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to characterize this compound and its derivatives, confirming their structures and elucidating their chemical properties .

属性

分子式 |

C21H24N2O3 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC 名称 |

methyl (15Z)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3/b12-4+ |

InChI 键 |

TYPMTMPLTVSOBU-UUILKARUSA-N |

手性 SMILES |

C/C=C/1\CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

规范 SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |

同义词 |

vobasine vobasine hydrochloride vobasine monohydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。